molecular formula C20H17ClN4O2S2 B2872238 4-chloro-N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 392300-14-0

4-chloro-N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B2872238
CAS No.: 392300-14-0
M. Wt: 444.95
InChI Key: KFYKKMBZNMHDHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a synthetic organic compound primarily used in scientific research due to its complex structure and potential biological activities. The unique arrangement of functional groups in this molecule makes it a subject of interest in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide typically involves multi-step organic reactions. One possible route starts with the preparation of 3,4-dihydroquinolin-1(2H)-one, which is then reacted with appropriate thio derivatives to introduce the 1,3,4-thiadiazol ring system. Further chlorination and benzamide formation steps are carried out under controlled conditions to yield the final compound.

Industrial Production Methods

In an industrial setting, the production methods might involve batch processes with meticulous control over reaction parameters such as temperature, pressure, and pH. Advanced techniques like continuous flow synthesis could be employed to enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

This compound is known to undergo a variety of chemical reactions, including:

  • Oxidation: : Typically forms sulfoxides or sulfones.

  • Reduction: : Can lead to the formation of amines or alcohols.

  • Substitution: : Involves replacement of the chlorine atom with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA) under acidic conditions.

  • Reduction: : Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in dry ether or THF.

  • Substitution: : Nucleophiles like amines, thiols, or alcohols under basic conditions.

Major Products Formed

Major products include substituted derivatives where the chlorine atom has been replaced, as well as oxidized forms such as sulfoxides and sulfones.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block in the synthesis of more complex molecules, particularly those with potential pharmaceutical applications.

Biology

In biological research, it may act as a ligand in binding studies or serve as a probe in biochemical assays.

Medicine

The compound's structural features suggest it could have potential as a therapeutic agent, particularly in the development of drugs targeting specific biological pathways.

Industry

In the industrial realm, it might be explored for applications in materials science, such as in the creation of novel polymers or nanomaterials.

Mechanism of Action

The specific mechanism by which this compound exerts its effects would depend on its biological target. Typically, the compound might interact with enzymes or receptors, inhibiting or modifying their activity. The presence of the thiadiazol and benzamide moieties suggests it could modulate signaling pathways or enzyme activity through binding interactions at the molecular level.

Comparison with Similar Compounds

Unique Features

Compared to other similar compounds, 4-chloro-N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide stands out due to its distinctive structural arrangement and specific functional groups.

List of Similar Compounds

  • N-(5-(2-oxo-2-(3,4-dihydroquinolin-1(2H)-yl)ethylthio)-1,3,4-thiadiazol-2-yl)benzamide

  • 4-chloro-N-(5-(2-thioethyl)-1,3,4-thiadiazol-2-yl)benzamide

  • 3,4-dihydroquinolin-1(2H)-yl derivatives with similar functionalities

This article provides an overview of the compound's structure, synthesis, reactions, applications, mechanisms, and comparative analysis, offering a comprehensive insight into its significance in various scientific domains. How does this align with your research or interests?

Properties

IUPAC Name

4-chloro-N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN4O2S2/c21-15-9-7-14(8-10-15)18(27)22-19-23-24-20(29-19)28-12-17(26)25-11-3-5-13-4-1-2-6-16(13)25/h1-2,4,6-10H,3,5,11-12H2,(H,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFYKKMBZNMHDHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C(S3)NC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.